6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine 6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine
Brand Name: Vulcanchem
CAS No.: 88609-33-0
VCID: VC15934630
InChI: InChI=1S/C14H17N3O/c1-18-11-9-10-5-4-6-16-13(10)14(12(11)15)17-7-2-3-8-17/h4-6,9H,2-3,7-8,15H2,1H3
SMILES:
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol

6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine

CAS No.: 88609-33-0

Cat. No.: VC15934630

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine - 88609-33-0

Specification

CAS No. 88609-33-0
Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
IUPAC Name 6-methoxy-8-pyrrolidin-1-ylquinolin-7-amine
Standard InChI InChI=1S/C14H17N3O/c1-18-11-9-10-5-4-6-16-13(10)14(12(11)15)17-7-2-3-8-17/h4-6,9H,2-3,7-8,15H2,1H3
Standard InChI Key SUDNZAWMEPVPRT-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C2C(=C1)C=CC=N2)N3CCCC3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline core of 6-methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine features a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key substituents include:

  • Methoxy group (-OCH3_3): Positioned at C6, this electron-donating group enhances lipophilicity and influences DNA intercalation potential .

  • Pyrrolidine ring: A five-membered saturated heterocycle at C8, contributing to conformational rigidity and improved bioavailability .

The IUPAC name is 6-methoxy-8-pyrrolidin-1-ylquinolin-7-amine, with a standardized InChI key of SUDNZAWMEPVPRT-UHFFFAOYSA-N.

Physicochemical Profile

PropertyValue
Molecular FormulaC14H17N3O\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{O}
Molecular Weight243.30 g/mol
Calculated LogP3.06 (indicating moderate lipophilicity)
Hydrogen Bond Donors/Acceptors2/3
Topological Polar Surface Area42.15 Ų

The compound’s solubility profile favors organic solvents such as DMSO and methanol, with limited aqueous solubility .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis typically involves multi-step reactions starting from precursor quinoline derivatives. A common pathway includes:

  • Skraup Reaction: Formation of the quinoline core using glycerol and nitroaniline derivatives under acidic conditions .

  • Nucleophilic Substitution: Introduction of the pyrrolidine moiety via reaction with pyrrolidine under basic conditions.

  • Reductive Amination: Installation of the C7 amine group using reducing agents like SnCl2_2 .

Key intermediates include 6-methoxy-8-nitroquinoline, which is subsequently reduced to the amine .

Structural Optimization

Modifications to the quinoline scaffold have been explored to enhance activity:

  • C6 Methoxy Group: Replacement with hydroxyl or piperazine groups alters cytotoxicity profiles .

  • C8 Pyrrolidine: Substitution with larger heterocycles (e.g., piperidine) reduces P-glycoprotein affinity .

Biological Activity and Mechanisms

Anticancer Efficacy

6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine demonstrates potent antiproliferative activity against multiple cancer cell lines:

Cell LineGI50_{50} (μM)Reference
SAS (oral)0.84
A549 (lung)0.89
BT483 (breast)0.79

These values surpass those of camptothecin, a topoisomerase I inhibitor .

Mechanism of Action

The compound’s anticancer effects involve:

  • Topoisomerase Inhibition: Dual inhibition of topoisomerase I and II, leading to DNA strand breaks .

  • Apoptosis Induction: Activation of caspase-3/7 and phosphorylation of histone H2AX (γ-H2AX), markers of DNA damage .

  • Multidrug Resistance Reversal: P-glycoprotein inhibition prevents efflux of chemotherapeutic agents, sensitizing resistant cells .

Comparative Analysis with Related Compounds

8-Amino-6-methoxyquinoline (CAS 90-52-8)

This simpler analog lacks the pyrrolidine ring, resulting in reduced logP (1.57 vs. 3.06) and weaker topoisomerase inhibition .

7-Amino-6-chloroisoquinoline-5,8-dione (CAS 192630-52-7)

The chlorinated isoquinoline dione exhibits distinct redox properties, favoring reactive oxygen species generation over DNA intercalation .

CompoundTopo I IC50_{50} (μM)LogP
6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine0.123.06
8-Amino-6-methoxyquinoline2.451.57
7-Amino-6-chloroisoquinoline-5,8-dioneN/A1.57

Recent Research Developments

Survivin Inhibition

Structural analogs like UC-112 (5-((benzyloxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol) demonstrate that pyrrolidine-containing quinolines degrade survivin, an apoptosis inhibitor overexpressed in cancers . 6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine’s tertiary amine aligns with this pharmacophore, suggesting similar potential .

Hybrid Derivatives

Ugi-azide reactions have yielded tetrazole-quinoline hybrids, improving water solubility while retaining anticancer activity . For example, ethyl-linked tetrazole derivatives show IC50_{50} values <1 μM in breast cancer models .

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